molecular formula C14H18O3 B7869583 3-(Cyclopentylmethoxy)-4-methylbenzoic acid

3-(Cyclopentylmethoxy)-4-methylbenzoic acid

Cat. No.: B7869583
M. Wt: 234.29 g/mol
InChI Key: PYUGOMSGALSPRO-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)-4-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopentylmethoxy group at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethoxy)-4-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylbenzoic acid.

    Formation of Cyclopentylmethanol: Cyclopentylmethanol is prepared by the reduction of cyclopentanone using a reducing agent such as sodium borohydride.

    Etherification: The cyclopentylmethanol is then reacted with 4-methylbenzoic acid in the presence of a strong acid catalyst like sulfuric acid to form the ether linkage, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

a. Antagonist Activity
Recent studies have indicated that compounds structurally related to 3-(Cyclopentylmethoxy)-4-methylbenzoic acid may exhibit activity as selective antagonists for specific receptors. For instance, research on aminocyclopentanes has shown that modifications can lead to potent NR2B receptor antagonists, which are relevant in treating conditions like neuropathic pain and Parkinson's disease . The structural characteristics of these compounds suggest that similar modifications to this compound could yield derivatives with therapeutic potential.

b. Pain Management
The compound's ability to interact with the NMDA receptor family positions it as a candidate for further investigation in pain management therapies. Selective antagonism of NR2B receptors can provide analgesic effects without the side effects associated with non-selective NMDA antagonists .

Organic Synthesis Applications

a. Solvent Properties
this compound can serve as a solvent in various organic reactions due to its hydrophobic nature and stability under different pH conditions. It may be utilized in nucleophilic substitutions and reactions involving Lewis acids, similar to cyclopentyl methyl ether, which is known for its effectiveness in organic synthesis .

b. Extraction Processes
Due to its low solubility in water, the compound can be an effective extractant in aqueous environments, facilitating the separation of organic compounds from aqueous solutions. This property is critical in processes such as esterification and acetalization where the removal of water is necessary .

Environmental Chemistry Applications

a. Eco-Friendly Solvent
The increasing focus on green chemistry highlights the need for eco-friendly solvents in chemical processes. This compound could be explored as a sustainable alternative to traditional organic solvents, minimizing environmental impact while maintaining efficiency in chemical reactions .

Case Studies and Research Findings

StudyFocusFindings
Aminocyclopentanes Study NR2B Receptor AntagonismIdentified potent antagonists with potential applications in pain management .
Organic Solvent Evaluation Solvent PropertiesDemonstrated effectiveness as a solvent for nucleophilic substitutions and Lewis acid-mediated reactions .
Green Chemistry Initiatives Sustainable SolventsSuggested use of compounds like this compound as eco-friendly alternatives .

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-methylbenzoic acid
  • 3-(Cyclohexylmethoxy)-4-methylbenzoic acid
  • 3-(Cyclobutylmethoxy)-4-methylbenzoic acid

Uniqueness

3-(Cyclopentylmethoxy)-4-methylbenzoic acid is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs

Biological Activity

3-(Cyclopentylmethoxy)-4-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3

This structure comprises a benzoic acid core with a cyclopentylmethoxy group at the 3-position and a methyl group at the 4-position, which may influence its interaction with biological targets.

Research has indicated that compounds similar to this compound may interact with various biological pathways, particularly those involved in inflammation and immune response modulation. For instance, studies have shown that benzoic acid derivatives can inhibit specific enzymes and receptors linked to inflammatory processes.

Inhibition of Enzymatic Activity

  • Phosphodiesterase (PDE) Inhibition : Similar compounds have been identified as inhibitors of phosphodiesterases, which play critical roles in cyclic nucleotide signaling pathways. This inhibition may lead to anti-inflammatory effects, making these compounds candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Cytokine Modulation : The ability of benzoic acid derivatives to modulate cytokine production is notable. For example, certain derivatives have shown potential in reducing IL-15 levels, which are implicated in autoimmune disorders .

Cytotoxicity and Efficacy

The cytotoxicity of this compound has been evaluated in various cell lines:

  • Jurkat T-cells : In studies assessing T-cell activation, compounds structurally related to this compound demonstrated significant modulation of immune cell activity, enhancing the activation markers CD25 and HLA-DR .
  • Insecticidal Activity : The compound's potential as an insecticide was evaluated against Aedes aegypti, where related compounds exhibited larvicidal activity with LC50 values indicating effectiveness without significant mammalian toxicity .

Data Summary

Biological Activity Assay Type Result
CytotoxicityJurkat T-cell ActivationIncreased activation markers
Enzyme InhibitionPDE InhibitionReduced inflammatory response
Insecticidal ActivityLarvicidal AssayLC50 = 28.9 μM

Case Studies

  • Anti-inflammatory Potential : A study highlighted the anti-inflammatory properties of benzoic acid derivatives similar to this compound. These compounds were shown to inhibit cytokine release in vitro, suggesting a mechanism for their therapeutic potential in inflammatory diseases .
  • Insect Control : Research on larvicidal activity against Aedes aegypti demonstrated that certain structural modifications enhance efficacy while maintaining low toxicity profiles for mammals. This positions this compound as a candidate for developing new insecticides .

Properties

IUPAC Name

3-(cyclopentylmethoxy)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-6-7-12(14(15)16)8-13(10)17-9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGOMSGALSPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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